molecular formula C14H20O B3055431 3-[4-(2-Methylpropyl)phenyl]butan-2-one CAS No. 64758-90-3

3-[4-(2-Methylpropyl)phenyl]butan-2-one

Cat. No.: B3055431
CAS No.: 64758-90-3
M. Wt: 204.31 g/mol
InChI Key: VOYZJYGIHFRNAG-UHFFFAOYSA-N
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Description

3-[4-(2-Methylpropyl)phenyl]butan-2-one is a ketone derivative featuring a substituted phenyl group attached to a butan-2-one backbone. Its structure includes a branched 2-methylpropyl (isobutyl) substituent at the para position of the phenyl ring.

Properties

IUPAC Name

3-[4-(2-methylpropyl)phenyl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-10(2)9-13-5-7-14(8-6-13)11(3)12(4)15/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYZJYGIHFRNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609183
Record name 3-[4-(2-Methylpropyl)phenyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64758-90-3
Record name 3-[4-(2-Methylpropyl)phenyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic rings. While this reaction typically yields aryl ketones (e.g., 4'-isobutylpropiophenone), adapting it for 3-[4-(2-methylpropyl)phenyl]butan-2-one presents unique challenges due to the ketone's position on a side chain rather than the ring itself.

Limitations and Modifications

Direct Friedel-Crafts acylation fails to position the ketone on the side chain. Instead, a tandem approach involving initial acylation followed by side-chain elongation may be required. For example, 4-isobutylacetophenone could undergo alkylation at the α-position using methyl iodide, though enolate stability and regioselectivity pose significant hurdles.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura method, enable precise carbon-carbon bond formation between aryl halides and boronic acids. This approach is exemplified in the synthesis of 4-phenylcoumarin derivatives.

Substrate Preparation and Reaction Conditions

A brominated butan-2-one precursor, such as 3-bromobutan-2-one, could couple with 4-isobutylphenylboronic acid under Pd catalysis. However, the electron-withdrawing ketone group deactivates the halide, necessitating optimized conditions. In analogous coumarin syntheses, PdCl$$2$$(dppf)·CH$$2$$Cl$$2$$ with K$$3$$PO$$_4$$ in acetonitrile achieves yields exceeding 90% for aryl-aryl couplings.

Table 1: Representative Suzuki-Miyaura Conditions for Aryl-Ketone Coupling
Component Specification Source
Catalyst PdCl$$2$$(dppf)·CH$$2$$Cl$$_2$$
Base K$$3$$PO$$4$$
Solvent MeCN
Temperature Reflux (82°C)
Yield (Analogous Rxn) 31–99%

Challenges in Halogenated Ketone Stability

3-Bromobutan-2-one is prone to elimination or rearrangement under basic conditions. Protecting the ketone as an acetal (e.g., using ethylene glycol) prior to coupling could mitigate this issue, followed by deprotection post-reaction.

Enolate Alkylation

Enolate chemistry offers a route to functionalize ketones at specific α-positions. This method involves deprotonating butan-2-one to form an enolate, which then reacts with an electrophilic arylating agent.

Enolate Formation and Reactivity

Using a strong base like LDA (lithium diisopropylamide), butan-2-one generates a resonance-stabilized enolate. Alkylation with 4-isobutylbenzyl bromide introduces the aryl group at the γ-position. However, competing over-alkylation and poor regiocontrol often reduce yields.

Optimization Strategies

Phase-transfer catalysis (PTC) improves reaction efficiency by stabilizing the enolate in a biphasic system. For example, tetrabutylammonium bromide (TBAB) in dichloromethane/water enhances interfacial interactions, achieving ~45% yield in analogous alkylations.

Reductive Amination and Alternative Pathways

While less direct, reductive amination of β-keto amines or oxidation of secondary alcohols provides alternative routes.

Oxidation of 3-[4-(2-Methylpropyl)phenyl]butan-2-ol

Grignard addition of 4-isobutylphenylmagnesium bromide to butan-2-one forms 3-[4-(2-methylpropyl)phenyl]butan-2-ol, a tertiary alcohol. Oxidation with Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) converts the alcohol to the ketone, though over-oxidation to carboxylic acids is a risk.

Reductive Amination of β-Keto Esters

Ethyl acetoacetate undergoes alkylation with 4-isobutylbenzyl chloride, followed by hydrolysis and decarboxylation to yield the target ketone. This method, adapted from ibuprofen syntheses, avoids unstable intermediates but requires stringent pH control during hydrolysis.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis
Method Yield Cost Scalability Key Challenges
Friedel-Crafts Low Low Moderate Side-chain positioning
Suzuki-Miyaura Moderate High High Halogenated ketone stability
Enolate Alkylation Moderate Moderate Low Regioselectivity
Reductive Amination High High High Over-oxidation

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methylpropyl)phenyl]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of 3-[4-(2-Methylpropyl)phenyl]butanoic acid.

    Reduction: Formation of 3-[4-(2-Methylpropyl)phenyl]butanol.

    Substitution: Formation of halogenated derivatives such as this compound bromide.

Scientific Research Applications

3-[4-(2-Methylpropyl)phenyl]butan-2-one, also known as this compound, is an organic compound with the molecular formula C15H22O and a molecular weight of 218.34 g/mol. It features a butanone backbone substituted with a 4-(2-methylpropyl)phenyl group at the third carbon, and is classified as a ketone due to the presence of a carbonyl (C=O) functional group.

Scientific Research Applications

This compound is a versatile compound with applications spanning across chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of various organic compounds and is studied for its potential biological activities and interactions with biomolecules. It is also investigated for its pharmacological properties and potential therapeutic applications.

  • Chemistry this compound serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of various organic compounds.
  • Biology This compound is studied for its potential biological activities and interactions with biomolecules. It has been investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
  • Medicine this compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Research indicates it possesses anti-inflammatory properties and has been studied for potential therapeutic effects in treating neutrophil-dependent inflammatory diseases. Studies have assessed its binding affinity to specific receptors or enzymes involved in inflammatory pathways, highlighting its significance in therapeutic applications.
  • Industry It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Potential Impurity

Mechanism of Action

The mechanism of action of 3-[4-(2-Methylpropyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-[4-(2-methylpropyl)phenyl]butan-2-one can be contextualized by comparing it to analogous aromatic ketones. Key differences in substituents, physical properties, and applications are highlighted below.

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents (Position) CAS No. Key Features
This compound C₁₄H₂₀O 2-Methylpropyl (para) Not provided Branched alkyl group enhances steric hindrance
4-Phenyl-2-butanone C₁₀H₁₂O Phenyl (para) 2550-26-7 Simpler structure; lacks alkyl branching
4-(4-Hydroxyphenyl)butan-2-one C₁₀H₁₂O₂ Hydroxyl (para) 5471-51-2 Polar hydroxyl group impacts solubility and reactivity
4'-Isopropylphenylacetone C₁₂H₁₆O Isopropyl (para) Not provided Linear vs. branched alkyl substitution

Physical and Thermal Properties

  • This compound : While specific data are absent, its structural similarity to 4-(4-methacryloyloxyphenyl)butan-2-one (Tg = 83°C when polymerized) suggests that the bulky isobutyl group may elevate glass transition temperatures (Tg) in polymers by restricting chain mobility .
  • 4-Phenyl-2-butanone: Smaller phenyl substituent likely reduces steric effects, leading to lower Tg in derived polymers compared to branched analogs.
  • 4-(4-Hydroxyphenyl)butan-2-one : The hydroxyl group increases polarity, enhancing hydrogen bonding and solubility in polar solvents, but limits thermal stability in high-temperature applications .

Research Findings and Industrial Relevance

  • Polymer Science : The polymerization of 4-(4-methacryloyloxyphenyl)butan-2-one (a hydroxylated analog) yields polymers with Tg values significantly higher than those of linear alkyl methacrylates (e.g., poly(lauryl methacrylate), Tg = -49°C). This underscores the role of aromatic and branched substituents in enhancing thermal stability .
  • Safety and Regulation : 4-(4-Hydroxyphenyl)butan-2-one is subject to strict concentration limits in consumer products, reflecting the impact of functional groups on toxicity profiles .

Biological Activity

3-[4-(2-Methylpropyl)phenyl]butan-2-one, also known as a potential impurity in the synthesis of Ibuprofen, has garnered attention due to its structural characteristics and biological activity. This compound is classified as a ketone with a molecular formula of C15H22O and a molecular weight of 218.34 g/mol. Its unique structure, featuring a butanone backbone substituted with a 4-(2-methylpropyl)phenyl group, positions it as an interesting candidate for biological studies.

The compound exhibits notable chemical reactivity primarily involving nucleophilic addition to its carbonyl group. This property facilitates the synthesis of various derivatives that can be explored for their biological activities.

Anti-Inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties . It has been studied for its potential therapeutic effects in treating neutrophil-dependent inflammatory diseases. The compound's ability to modulate inflammatory responses suggests its significance in therapeutic applications.

While specific mechanisms of action for this compound are not fully elucidated, studies have shown its interactions with biological pathways that could lead to the modulation of inflammatory processes. This includes binding affinities to receptors or enzymes involved in these pathways, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally similar to this compound, along with their notable characteristics:

Compound NameStructure TypeNotable Characteristics
3-[4-Isobutylphenyl]butan-2-oneKetoneExhibits similar anti-inflammatory properties
3-[4-Ethylphenyl]butan-2-oneKetoneUsed in fragrance applications
3-[4-Methylphenyl]butan-2-oneKetoneCommonly studied for various biological activities
1-[4-(2-Methylpropyl)phenyl]ethanolAlcoholRelated due to its functional group

Synthesis and Analysis

A recent study established a high-performance liquid chromatography (HPLC) method to separate this compound from Ibuprofen and its sodium salt. This method demonstrated efficacy in achieving separation within a short analysis time, indicating the compound's relevance in pharmaceutical formulations.

Case Studies

In vitro studies have assessed the antibacterial potential of derivatives synthesized from Ibuprofen, including those containing the structure of this compound. These studies utilized disc diffusion and micro-dilution assays against various bacterial strains, revealing insights into the biological activity of related compounds .

Q & A

Q. What computational models predict the environmental persistence and toxicity of this compound?

  • Methodology : Use QSAR tools (e.g., EPI Suite) to estimate biodegradation half-lives and ECOSAR for aquatic toxicity. Validate predictions with microcosm studies (e.g., OECD 301D) and Daphnia magna acute toxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(2-Methylpropyl)phenyl]butan-2-one
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